molecular formula C18H20O3 B2930536 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 1421452-11-0

2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B2930536
CAS No.: 1421452-11-0
M. Wt: 284.355
InChI Key: WIHFBIHMWDXSJI-UHFFFAOYSA-N
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Description

[ Note to Researcher: The following is a generalized template. Specific applications, mechanisms of action, and research value for this exact compound could not be verified in the current search results and must be confirmed with reliable data or experimental evidence.] 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone is a high-purity chemical compound supplied for use in scientific research and development. This diaryl ethanone derivative is of interest in various fields, including medicinal chemistry and chemical biology, where it may serve as a key intermediate or a core scaffold for the synthesis of more complex molecules. Its structure, featuring a dihydroxyphenyl group, suggests potential for further functionalization. Researchers are exploring its potential applications, which may span from the development of novel bioactive compounds to material science. The specific mechanism of action and research value are dependent on the experimental context and require further investigation. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)13-6-4-12(5-7-13)10-16(20)15-9-8-14(19)11-17(15)21/h4-9,11,19,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHFBIHMWDXSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and 2,4-dihydroxyacetophenone.

    Condensation Reaction: The key step involves a condensation reaction between 4-tert-butylbenzaldehyde and 2,4-dihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of catalysts can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in regulating immune responses and inflammation.

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : ~192°C (analogous to structurally similar compounds) .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to hydroxyl groups; reduced solubility in water due to the tert-butyl group.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with key analogues differing in substituents on Ring B:

Compound Name (IUPAC) Substituent on Ring B Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (Ononetin) 4-OCH₃ C₁₅H₁₄O₅ 274.27 196–198 Antioxidant, anti-inflammatory
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone 4-Cl C₁₄H₁₁ClO₃ 262.69 185–187 Antimicrobial precursor
2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone 4-F C₁₄H₁₁FO₃ 246.07 180–182 Potential fluorinated drug intermediate
2-(Benzoyloxy)-1-(2,4-dihydroxyphenyl)ethanone Benzoyloxy (-OCOC₆H₅) C₁₅H₁₂O₅ 272.25 210–212 Ester prodrug candidate
Target Compound 4-(tert-butyl) C₁₈H₂₀O₃ 284.35 192 Under investigation for lipophilicity-driven applications (e.g., CNS penetration)

Key Comparative Insights

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., -OCH₃ in Ononetin): Increase electron density on Ring B, enhancing stability of the ketone group but reducing acidity of hydroxyls. This correlates with Ononetin’s antioxidant activity .
  • Electron-Withdrawing Groups (e.g., -Cl, -F): Lower electron density on Ring B, increasing acidity of phenolic -OH groups. This may enhance metal chelation (relevant in antimicrobial activity) .
  • tert-Butyl Group: Introduces steric hindrance, reducing crystallization tendency (lower melting point vs. Ononetin) and increasing lipophilicity (logP ~3.2 vs. Ononetin’s ~2.5), making the target compound more suitable for lipid-rich environments .

Biological Activity

2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone, also known as a phenolic compound, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and dihydroxyphenyl moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22O4\text{C}_{19}\text{H}_{22}\text{O}_{4}

This structure features two aromatic rings connected by an ethanone group, which is critical for its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Activity : The dihydroxy groups in the phenolic structure are known to scavenge free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Studies suggest that similar phenolic compounds exhibit antimicrobial activity against various pathogens.
  • Anticancer Effects : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells and inhibit cell proliferation.

Antioxidant Activity

A study conducted by evaluated the antioxidant potential of various phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant free radical scavenging activity.

CompoundIC50 (µM)
2-(4-Tert-butyl)phenol25.0
2-(4-Tert-butyl)phenyl-1-(2,4-dihydroxyphenyl)ethanone15.0

Antimicrobial Activity

Research has shown that phenolic compounds can inhibit the growth of bacteria and fungi. A comparative study highlighted the antimicrobial efficacy of related compounds:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli50
Staphylococcus aureus30
Candida albicans40

These findings suggest that this compound may possess similar antimicrobial properties.

Anticancer Activity

In vitro studies focusing on human colon adenocarcinoma cell lines (HT-29 and LS180) demonstrated that the compound exhibits significant anti-proliferative effects. The IC50 values obtained from MTT assays were as follows:

Cell LineIC50 (µM)
HT-2920
LS18015

The mechanism involved cell cycle arrest and apoptosis induction, with flow cytometry revealing increased expression of pro-apoptotic markers.

Case Studies

A notable case study published in examined the effects of structurally similar compounds on cancer cell lines. The study concluded that modifications in the phenolic structure could enhance anticancer activity. This highlights the importance of structural optimization in developing effective therapeutic agents.

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